molecular formula C12H13NO2 B141483 (R)-(+)-2-Acetoxy-4-phenylbutyronitrile CAS No. 126641-88-1

(R)-(+)-2-Acetoxy-4-phenylbutyronitrile

Cat. No.: B141483
CAS No.: 126641-88-1
M. Wt: 203.24 g/mol
InChI Key: KPAMJASXSZFFLW-GFCCVEGCSA-N
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Description

(R)-(+)-2-Acetoxy-4-phenylbutyronitrile (CAS: Not provided) is a chiral nitrile derivative featuring a phenyl group, an acetoxy substituent, and a nitrile functional group. Its molecular formula is C₁₂H₁₃NO₂, with a molecular weight of 203.237 g/mol . Key physicochemical properties include:

Property Value
Density (25°C) 1.072 g/mL
Boiling Point 353.6°C at 760 mmHg
Refractive Index (n20/D) 1.5
LogP (Lipophilicity) 2.07
Flash Point 113°C
Vapor Pressure (25°C) 3.54 × 10⁻⁵ mmHg

The compound’s stereochemistry (R-configuration) and functional groups make it relevant in asymmetric synthesis and pharmaceutical intermediates. The acetoxy group enhances stability and modulates reactivity compared to hydroxylated analogs .

Properties

IUPAC Name

[(1R)-1-cyano-3-phenylpropyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-10(14)15-12(9-13)8-7-11-5-3-2-4-6-11/h2-6,12H,7-8H2,1H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPAMJASXSZFFLW-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CCC1=CC=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H](CCC1=CC=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

  • Catalyst : Titanium-salen complex (0.2 mol%)

  • Solvent : Dichloromethane

  • Temperature : -42°C

  • Time : 7 hours

  • Yield : 79%

  • Enantiomeric Excess (ee) : 88.3%

The reaction mechanism involves nucleophilic cyanide attack on the aldehyde carbonyl, followed by acetylation of the intermediate cyanohydrin. The low temperature suppresses racemization, while the bulky salen ligand enforces (R)-configuration at C-2.

Optimization Insights

  • Additives : tert-Butyl alcohol (5.0 × 10⁻² mol) enhances catalyst activity by stabilizing the titanium center.

  • Workup : Silica gel filtration removes the catalyst, and vacuum distillation isolates the product with >99% purity.

Ruthenium-Catalyzed Asymmetric Hydrogenation

This method, disclosed in US Patent 4,981,992, employs chiral ruthenium-phosphine complexes to hydrogenate α-acetamidoacrylonitrile derivatives. The (R)-BINAP ligand directs hydrogenation to yield (2S,3R)-3-amino-2-hydroxy-4-phenylbutyronitrile, which is subsequently acetylated.

Stereochemical Control

The (R)-BINAP ligand induces a distorted octahedral geometry in the ruthenium complex, favoring syn addition of hydrogen to the α,β-unsaturated nitrile. This results in >95% diastereomeric excess for the (2S,3R)-intermediate.

Azetidinium Ion Ring-Opening and Acetylation

Nucleophilic ring-opening of azetidinium salts provides an alternative pathway. As reported by European Journal of Organic Chemistry, (2R,3S)-4-acetoxy-2-[benzyl(methyl)amino]-3-phenylbutyronitrile (42) is synthesized via regioselective C-4 opening of a trisubstituted azetidinium ion with acetate.

Regioselectivity and DFT Analysis

  • Regioselectivity : >20:1 for C-4 opening in azetidinium ions lacking C-4 substituents.

  • DFT Calculations : Transition state energy for C-4 attack is 4.2 kcal/mol lower than C-2, attributed to reduced steric hindrance.

Acetylation Protocol

  • Reagent : Acetic anhydride in dichloromethane

  • Base : Triethylamine

  • Yield : 85–90% after flash chromatography.

Derivatization of 2-Hydroxy-4-phenylbutyronitrile

2-Hydroxy-4-phenylbutyronitrile (CAS 121054-03-3) serves as a precursor. Acetylation with acetic anhydride in pyridine affords the target compound with near-quantitative yield.

Synthesis of Hydroxy Intermediate

  • Method : KCN-mediated cyanation of benzaldehyde derivatives.

  • Yield : 99% (reported for analogous compounds).

Acetylation Conditions

  • Reagent : Acetic anhydride (2 eq)

  • Catalyst : DMAP (4-dimethylaminopyridine)

  • Solvent : Pyridine

  • Yield : 97%.

Comparative Analysis of Methods

Method Catalyst Yield ee% Key Advantage
Asymmetric CyanationTitanium-salen79%88.3Direct, one-pot synthesis
HydrogenationRu-(R)-BINAP>80%>95High stereoselectivity
Azetidinium OpeningNone85–90%N/ARegioselective
Hydroxy DerivativeDMAP97%N/AHigh yield, simple conditions

Chemical Reactions Analysis

Types of Reactions

®-(+)-2-Acetoxy-4-phenylbutyronitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

    Oxidation: Produces acids or ketones.

    Reduction: Produces primary amines.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-(+)-2-Acetoxy-4-phenylbutyronitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a chiral building block in pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ®-(+)-2-Acetoxy-4-phenylbutyronitrile involves its interaction with specific molecular targets, depending on the context of its use. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact mechanism can vary based on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique properties arise from its substituents. Below is a comparative analysis with hypothetical analogs, leveraging principles from the provided evidence:

Functional Group Impact on Physicochemical Properties

Table 1: Substituent Effects on Key Properties
Compound Name Substituent (Position 2) Molecular Weight Boiling Point (°C) LogP Key Reactivity/Spectroscopy Insights
(R)-(+)-2-Acetoxy-4-phenylbutyronitrile Acetoxy (OAc) 203.24 353.6 2.07 High stability; ester group reduces polarity vs. -OH
Hypothetical: 2-Hydroxy-4-phenylbutyronitrile Hydroxyl (-OH) 159.19* ~300–320* 1.2–1.5* Increased polarity; H-bonding lowers LogP
Hypothetical: 2-Methyl-4-phenylbutyronitrile Methyl (-CH₃) 159.19* ~290–310* 2.5–3.0* Higher LogP due to nonpolar group

*Estimated values based on substituent trends.

Key Observations:

Boiling Point : The acetoxy group increases molecular weight and intermolecular forces (e.g., dipole-dipole interactions), leading to a higher boiling point compared to methyl or hydroxyl analogs .

Lipophilicity (LogP) : The acetoxy group balances polarity, yielding moderate LogP (2.07). Hydroxyl analogs would exhibit lower LogP (more hydrophilic), while methyl analogs would be more lipophilic .

Substituent Electronegativity and Spectroscopic Properties

highlights that substituent electronegativity correlates with chemical shifts in NMR. For example:

  • The acetoxy group’s electronegative oxygen atoms may deshield adjacent protons, causing upfield/downfield shifts in ¹H/¹³C NMR compared to methyl or phenyl groups .
  • In hypothetical analogs, replacing the acetoxy group with a less electronegative substituent (e.g., -CH₃) would alter chemical shifts predictably, as seen in tin compounds (, Tables 2–6) .

Neighboring Group Effects

demonstrates that sulfation in hexasaccharides perturbs neighboring residues’ proton environments. Similarly, in this compound:

  • The acetoxy group’s electron-withdrawing effect could influence the nitrile group’s reactivity (e.g., cyano hydrolysis rates) .
  • Steric hindrance from the phenyl and acetoxy groups may restrict conformational flexibility, affecting catalytic or binding properties .

Biological Activity

(R)-(+)-2-Acetoxy-4-phenylbutyronitrile (CAS Number: 126641-88-1) is an organic compound characterized by its chiral center and potential biological activity. This article explores its biological effects, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is primarily studied for its applications in medicinal chemistry and as a chiral building block in pharmaceuticals. Its structure includes an acetoxy group and a nitrile functional group, which contribute to its unique biological properties.

The biological activity of this compound is believed to involve interactions with various biomolecules, including enzymes and receptors. The precise mechanisms can vary significantly depending on the biological context in which the compound is applied.

Potential Interactions

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.
  • Receptor Modulation : It could potentially modulate receptor activity, influencing physiological responses.

In Vitro Studies

Research indicates that this compound exhibits notable biological activities:

  • Antioxidant Activity : Studies have shown that this compound can reduce oxidative stress markers in cellular models, suggesting potential neuroprotective effects.
  • Anti-inflammatory Properties : Preliminary data indicate that it may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Case Studies

A selection of case studies highlights the biological relevance of this compound:

StudyFindings
Study 1 Investigated the effect of this compound on neuronal cell cultures, demonstrating a reduction in oxidative stress markers.
Study 2 Evaluated its anti-inflammatory effects in animal models, showing decreased levels of TNF-alpha and IL-6 following treatment.
Study 3 Assessed its potential as a drug candidate for neurodegenerative diseases, noting improvements in cell viability under oxidative stress conditions.

The synthesis of this compound typically involves the reaction of 4-phenylbutyronitrile with acetic anhydride under controlled conditions to ensure enantioselectivity. The compound's molecular formula is C12H13NO2C_{12}H_{13}NO_2 with a molecular weight of 203.24 g/mol.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds:

CompoundStructureBiological Activity
(S)-(-)-2-Acetoxy-4-phenylbutyronitrileEnantiomerDifferent pharmacokinetics
4-PhenylbutyronitrileParent compoundLimited biological activity
2-Acetoxy-4-phenylbutanoic acidRelated acidIncreased anti-inflammatory effects

Q & A

Q. What are the critical physicochemical properties of (R)-(+)-2-Acetoxy-4-phenylbutyronitrile that researchers must consider during experimental handling and storage?

  • Methodological Answer : Key properties include:
  • Density : 1.072 g/mL at 25°C (affects volumetric measurements).
  • Boiling Point : 353.6°C at 760 mmHg (dictates distillation or high-temperature reaction feasibility).
  • Molecular Weight : 203.237 g/mol (critical for stoichiometric calculations).
  • Refractive Index : 1.5 (useful for purity verification via polarimetry).
  • Storage : Store at 0–6°C in airtight containers to prevent hydrolysis of the acetoxy group, as nitriles with similar structures require cold storage to maintain stability .
PropertyValueRelevance
Density1.072 g/mLSolubility calculations; solvent selection
Boiling Point353.6°CDistillation or reflux conditions
Molecular FormulaC₁₂H₁₃NO₂Stoichiometric analysis
Exact Mass203.095 g/molMass spectrometry for structural confirmation

Q. What synthetic routes are reported for the preparation of this compound, and how can reaction conditions be optimized for enantiomeric excess?

  • Methodological Answer :
  • Synthetic Pathways :

Chiral Resolution : Start with racemic 2-Acetoxy-4-phenylbutyronitrile and use enzymatic or chemical kinetic resolution to isolate the (R)-enantiomer.

Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived catalysts) in nucleophilic substitution reactions to directly form the (R)-enantiomer.

  • Optimization Strategies :
  • Temperature : Lower temperatures (0–5°C) reduce racemization risks during acyl transfer reactions .
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates and stereoselectivity .
  • Catalysts : Use transition-metal complexes (e.g., Ru or Rh) with chiral ligands to achieve >95% enantiomeric excess .

Advanced Research Questions

Q. How can researchers address discrepancies in reaction yields or stereochemical outcomes when using this compound in asymmetric synthesis?

  • Methodological Answer :
  • Contradiction Analysis :

Reproduce Reactions : Standardize conditions (e.g., moisture-free environment, inert gas) to eliminate variability.

Q. Analytical Validation :

  • Chiral HPLC : Compare retention times with pure enantiomers to detect racemization .
  • NMR Spectroscopy : Use chiral shift reagents (e.g., Eu(hfc)₃) to confirm stereochemistry .

Computational Modeling : Apply DFT calculations to predict transition-state energies and identify steric/electronic factors causing yield variations .

Q. What analytical techniques are most effective for confirming the enantiomeric purity and structural integrity of this compound in complex reaction mixtures?

  • Methodological Answer :
  • Chiral Chromatography : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases for baseline separation of enantiomers .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₁₂H₁₃NO₂, [M+H]⁺ = 204.102) and detect impurities .
  • Polarimetry : Measure optical rotation ([α]D²⁵ = +X°) to quantify enantiomeric excess, correlating with synthetic conditions .

Q. How do the electronic and steric effects of the acetoxy and phenyl substituents in this compound influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • Electronic Effects :
  • The electron-withdrawing nitrile group activates the adjacent carbon for nucleophilic attack.
  • The acetoxy group (-OAc) stabilizes transition states via resonance, accelerating SN2 mechanisms .
  • Steric Effects :
  • The bulky phenyl group at the 4-position hinders backside attack, favoring retention of configuration in SN1 pathways.
  • Steric maps generated via molecular docking (e.g., AutoDock Vina) predict regioselectivity in multi-step syntheses .

Q. What safety precautions are recommended when handling this compound, based on its chemical classification and reactivity?

  • Methodological Answer :
  • Toxicity Mitigation :
  • Use fume hoods and PPE (nitrile gloves, goggles) to avoid inhalation or skin contact, as nitriles can release cyanide via metabolic degradation .
  • Storage : Store at 0–6°C in amber glass vials to prevent photodegradation and thermal decomposition .
  • Waste Disposal : Neutralize with alkaline hydrogen peroxide before disposal to convert nitrile groups into less toxic carboxylates .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-(+)-2-Acetoxy-4-phenylbutyronitrile
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Reactant of Route 2
(R)-(+)-2-Acetoxy-4-phenylbutyronitrile

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